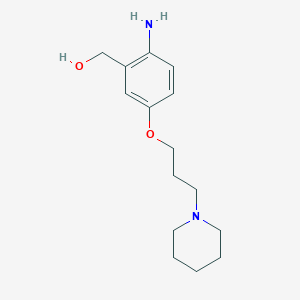
(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol” is a chemical compound with the CAS Number: 2288710-47-2. It has a molecular weight of 264.37 and its IUPAC name is this compound . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H24N2O2/c16-15-6-5-14(11-13(15)12-18)19-10-4-9-17-7-2-1-3-8-17/h5-6,11,18H,1-4,7-10,12,16H2 . This indicates that the compound has a complex structure involving a piperidine ring, a phenyl ring, and an amino group.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity and Molecular Modeling
A notable application of related compounds includes antimicrobial activities. For instance, derivatives synthesized through the reductive amination of related compounds exhibited significant antibacterial and antifungal activity. These compounds were analyzed through molecular modeling to understand their inhibitory potency against specific proteins, suggesting their potential as therapeutic agents against microbial infections (Mandala et al., 2013).
Synthesis of Novel Pyridine Derivatives
Another research direction involves the synthesis of novel pyridine derivatives, where the related compounds serve as key intermediates. These derivatives are synthesized through multi-component reactions, highlighting the compound's versatility as a precursor in organic synthesis (Feng, 2011).
Catalytic Applications
Research also extends into the field of catalysis, where related piperidine derivatives are explored for their ability to facilitate chemical reactions. For example, complexes involving piperidine structures have been investigated as catalysts for oxidative cyclization reactions, showcasing the compound's role in enhancing reaction efficiencies (Dönges et al., 2014).
Structural and Theoretical Studies
There is also significant interest in the structural characterization and theoretical study of related compounds. These studies involve detailed analyses using techniques like X-ray diffraction and computational methods to understand the molecular structure, stability, and electronic properties of the compounds. Such research contributes to the design of new materials and drugs by providing foundational knowledge of molecular behavior (Karthik et al., 2021).
Antileukemic Activity
Additionally, derivatives of related piperidine compounds have been synthesized to explore their antileukemic activity. This research aims to develop new anticancer agents by modifying the functional groups attached to the piperidine framework, demonstrating the compound's potential in drug discovery for cancer treatment (Vinaya et al., 2011).
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given the presence of the piperidine ring, which is common in many pharmaceuticals , this compound could potentially be of interest in drug discovery and development.
Wirkmechanismus
Mode of Action
It is known that compounds with similar structures, such as those containing a piperidine nucleus, can exhibit various biological activities .
Biochemical Pathways
Related compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
It is known that the compound is a solid at room temperature, and it is recommended to be stored in a dark place, under an inert atmosphere . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol can be influenced by various environmental factors. For instance, the compound’s stability may be affected by light, temperature, and atmospheric conditions .
Eigenschaften
IUPAC Name |
[2-amino-5-(3-piperidin-1-ylpropoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c16-15-6-5-14(11-13(15)12-18)19-10-4-9-17-7-2-1-3-8-17/h5-6,11,18H,1-4,7-10,12,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXSQYNJJDFENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC(=C(C=C2)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
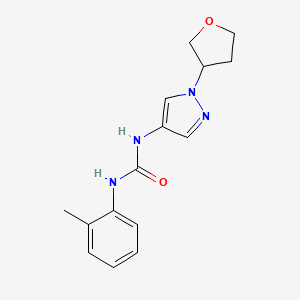
![N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2807255.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-ethoxybenzamide](/img/structure/B2807258.png)

![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2807260.png)
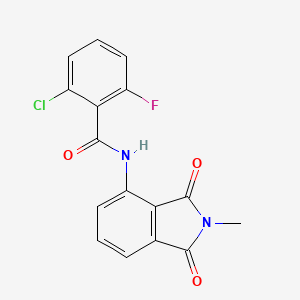
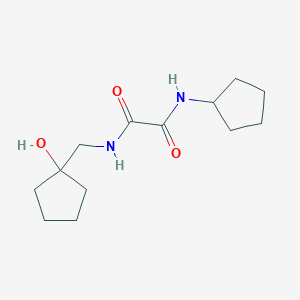


![methyl 1-[2-hydroxy-2-(3-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2807265.png)
![2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B2807268.png)
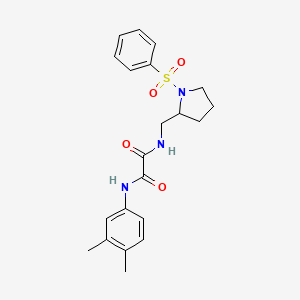
![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2807273.png)
